(4-benzylphenyl) benzoate
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Overview
Description
(4-Benzylphenyl) benzoate is an organic compound belonging to the class of benzoates. It is characterized by a benzyl group attached to the fourth position of a phenyl ring, which is further esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylphenyl) benzoate typically involves the esterification of 4-benzylphenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-benzylphenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylphenyl) benzoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzyl benzoate, bromobenzyl benzoate.
Scientific Research Applications
(4-Benzylphenyl) benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (4-benzylphenyl) benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to proteins or enzymes, altering their activity. The ester group can undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a medication and insect repellent.
Phenyl benzoate: Known for its liquid crystalline properties.
Benzocaine: An anesthetic with a similar ester structure.
Uniqueness
(4-Benzylphenyl) benzoate stands out due to its specific structural configuration, which imparts unique physical and chemical properties. Its benzyl group provides additional reactivity compared to simpler benzoates, making it a versatile compound for various applications.
Properties
CAS No. |
23450-15-9 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-benzylphenyl) benzoate |
InChI |
InChI=1S/C20H16O2/c21-20(18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
QMMQPXSGXXDYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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